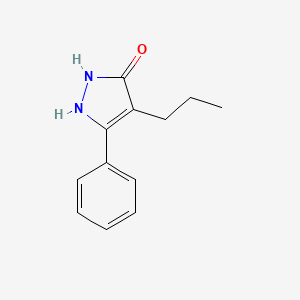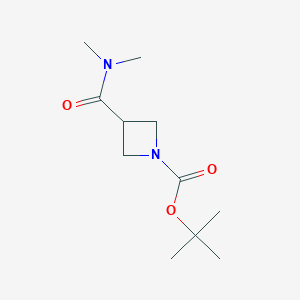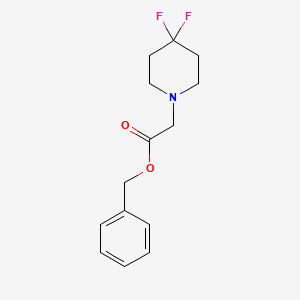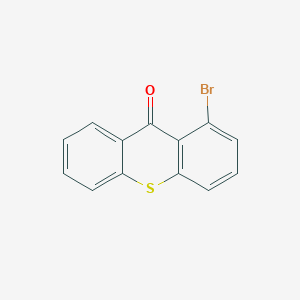
1-Bromothioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromothioxanthen-9-one is an organic compound that belongs to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes. The bromine atom in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromothioxanthen-9-one can be synthesized through several methods. One common method involves the bromination of thioxanthen-9-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromothioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to thioxanthen-9-one using reducing agents like dibutyltin chloride hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Dibutyltin chloride hydride in an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted thioxanthones.
Reduction: Thioxanthen-9-one.
Oxidation: Thioxanthone sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1-Bromothioxanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thioxanthone derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its anticancer properties due to its ability to inhibit DNA synthesis and mammalian topoisomerase type II.
Industry: Utilized in the production of photoinitiators for polymerization processes, especially in the manufacturing of coatings, inks, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Bromothioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In biological systems, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase type II. This leads to the inhibition of cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthen-9-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-4-methylthioxanthen-9-one: Contains a chlorine atom and a methyl group, offering different reactivity and properties.
2-Propoxythioxanthen-9-one: Contains a propoxy group, altering its solubility and reactivity.
Uniqueness
1-Bromothioxanthen-9-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Eigenschaften
IUPAC Name |
1-bromothioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSFSWJDZYZLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
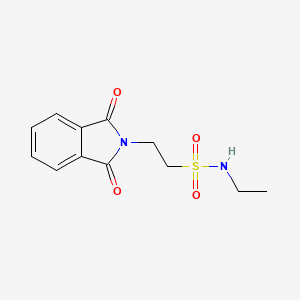
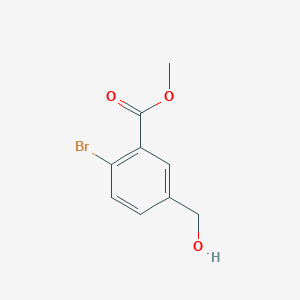
![3'-Methyl-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B8208026.png)
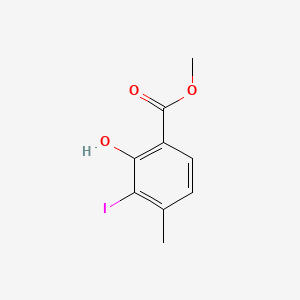
![Benzyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B8208041.png)
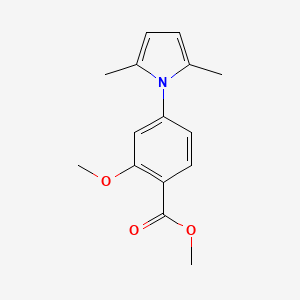
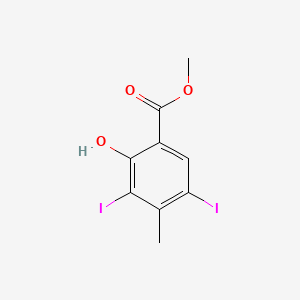
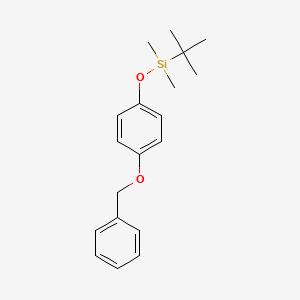
![Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate](/img/structure/B8208097.png)
![Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8208105.png)
